molecular formula C9H14O4 B1313734 cis-3-Carbomethoxycyclohexane-1-carboxylic acid CAS No. 733742-58-0

cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Cat. No.: B1313734
CAS No.: 733742-58-0
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-NKWVEPMBSA-N
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Description

Cis-3-Carbomethoxycyclohexane-1-carboxylic acid, also known as cis-CHX, is a cyclic compound. It has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol . It is a compound that has been extensively studied in the field of organic chemistry.


Synthesis Analysis

The synthesis of this compound is significant as it is a chiral precursor for the important anticoagulant Edoxaban . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H14O4. More detailed structural information may be found in dedicated chemical databases or literature .


Physical and Chemical Properties Analysis

This compound is an irritant . It has a melting point of 60-62 °C . More specific physical and chemical properties may be found in dedicated chemical databases or literature .

Scientific Research Applications

Photochemistry and Synthetic Applications

Photochemistry of Carbomethoxycyclohexane Derivatives : Studies have investigated the photochemical behavior of carbomethoxycyclohexane derivatives, revealing insights into their reactivity under light exposure. The photo-induced reactions of these compounds can lead to the formation of various products, including isocyanates and lactams, which are of interest in synthetic organic chemistry for further functionalization and application in the synthesis of complex molecules (Brown, 1964).

Synthetic Routes to Amino Acids : A synthetic methodology has been developed for potential metabolites of cis- and trans-3-amino-1,3,5,5-tetramethylcyclohexanecarboxylic acids, demonstrating the utility of cis-3-Carbomethoxycyclohexane-1-carboxylic acid and its analogs in accessing γ-amino acids. These compounds are significant due to both amino and carboxyl groups being positioned on tertiary carbon atoms, showcasing the versatility of carbomethoxycyclohexane derivatives in synthetic organic chemistry (Trifanova et al., 2004).

Analytical Chemistry Applications

Detection of Pyrethroid Metabolites : The compound and its derivatives have been applied in the development of analytical methods for detecting metabolites of synthetic pyrethroids in human urine. These methods involve sophisticated techniques such as solid-phase extraction and gas chromatography-tandem mass spectrometry, highlighting the relevance of carbomethoxycyclohexane derivatives in environmental and biological monitoring (Arrebola et al., 1999).

Safety and Hazards

Cis-3-Carbomethoxycyclohexane-1-carboxylic acid is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid skin and eye contact.

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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